molecular formula C19H14ClN5OS2 B4573277 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B4573277
M. Wt: 427.9 g/mol
InChI Key: XJRGYRNGUGSVQO-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of both thiazole and triazole rings in the structure enhances its potential for various pharmacological applications.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, where azides react with alkynes to form 1,2,3-triazoles.

    Coupling of Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings through a sulfanyl linkage. This can be achieved by reacting the thiazole derivative with a triazole-containing thiol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • **N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

    Structural Features: The presence of both thiazole and triazole rings in the structure provides a unique combination of biological activities.

    Biological Activity: The compound exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for various applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS2/c20-14-8-6-13(7-9-14)16-10-27-18(22-16)23-17(26)11-28-19-24-21-12-25(19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGYRNGUGSVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 4
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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